molecular formula C10H9ClN2 B2835783 4-chloro-2-(1H-pyrrol-1-yl)aniline CAS No. 687638-11-5

4-chloro-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B2835783
CAS No.: 687638-11-5
M. Wt: 192.65
InChI Key: QOKNVTYZFLBMCY-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-pyrrol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the fourth position and a pyrrol-1-yl group at the second position of the aniline ring

Scientific Research Applications

4-chloro-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“4-chloro-2-(1H-pyrrol-1-yl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like copper(II) acetate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides. This method allows for the construction of pyrrolo[1,2-a]quinoxalines via a domino reaction, which proceeds through C–C bond cleavage and new C–C and C–N bond formation .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and alkylsilyl peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(1H-pyrrol-1-yl)aniline is unique due to the presence of both a chloro group and a pyrrol-1-yl group on the aniline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKNVTYZFLBMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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